7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-9(10(13)14)7-4-3-5-8(15-2)12(7)11-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
VTOBBIXCJGJMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C(=O)O)C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]pyridine Skeleton Construction
The pyrazolo[1,5-a]pyridine core is typically synthesized via cyclocondensation reactions between aminopyrazoles and electrophilic carbonyl derivatives. In one approach, 5-amino-1H-pyrazole reacts with ethyl 3-ethoxyacrylate under basic conditions to form the pyrazolo[1,5-a]pyridine scaffold . This method yields a carboxylic acid ester at position 3, which is later hydrolyzed to the free acid. Alternative routes employ brominated intermediates, such as the reaction of methyl methacrylate with aminopyrazole derivatives to install substituents at positions 2 and 7 .
A notable example involves the use of tert-butyl 2-cyanoacetate and tert-butoxy bis(dimethylamino)methane, which undergo condensation followed by hydrazine treatment to generate aminopyrazole intermediates. Subsequent cyclization with 1,3-dicarbonyl electrophiles forms the pyrazolo[1,5-a]pyridine backbone .
Introducing the methoxy group at position 7 requires careful control to avoid competing reactions. A widely cited method from US4097483A employs dimethyl sulfate as the methylating agent under alkaline conditions . For instance, 2-hydroxypyrazolo[1,5-a]pyridine is treated with sodium methoxide and dimethyl sulfate in methanol, yielding 2-methoxypyrazolo[1,5-a]pyridine with 56% efficiency after distillation .
| Reaction Parameter | Condition | Yield |
|---|---|---|
| Methylating Agent | Dimethyl sulfate | 50–56% |
| Base | Sodium methoxide | – |
| Solvent | Methanol | – |
| Temperature | Reflux (8 hours) | – |
This method avoids harsh conditions that could degrade the pyrazolo ring, though competing O-methylation at other positions remains a challenge. Alternative approaches using methyl iodide or diazomethane have lower regioselectivity .
Methyl Group Installation at Position 2
Position 2 methylation is achieved through nucleophilic substitution or Friedel-Crafts alkylation. In the patent-derived route, 3-carbamoyl-2-dimethylaminopyrazolo[1,5-a]pyridine is refluxed with concentrated hydrochloric acid to hydrolyze the dimethylamine group, followed by methylation using methyl iodide . However, this method requires stringent pH control to prevent ring opening.
A more efficient strategy involves direct alkylation during cyclization. For example, reacting methyl-substituted aminopyrazoles with α,β-unsaturated carbonyl compounds under Pd(OAc)₂ catalysis installs the methyl group in situ . This one-pot method reduces purification steps and improves yields to 63–74% .
Carboxylic Acid Functionalization at Position 3
The carboxylic acid moiety at position 3 is introduced via hydrolysis of ester precursors. Ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate, synthesized from cyclocondensation reactions, undergoes saponification using NaOH or HCl. The patent method specifies refluxing with concentrated hydrochloric acid for 5 hours, followed by neutralization and extraction, yielding 50% of the carboxylic acid .
Optimized Hydrolysis Conditions
-
Acid Concentration : 6M HCl
-
Temperature : 100°C (reflux)
-
Duration : 5 hours
-
Workup : Alkaline neutralization, chloroform extraction
Alternative enzymatic hydrolysis methods using lipases or esterases are emerging but remain less efficient for this substrate .
Purification and Characterization
Final purification employs column chromatography over alumina or silica gel, with methylene chloride or hexane-ethyl acetate mixtures as eluents . Recrystallization from n-hexane yields colorless needles with >98% purity, as confirmed by melting point analysis (51–52°C) . Modern techniques, such as preparative HPLC with C18 columns, achieve higher purity but are cost-prohibitive for large-scale synthesis .
Key Spectral Data
-
¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 2.67 (s, 3H, CH₃), 8.21 (d, J = 7.2 Hz, 1H), 7.45 (t, J = 7.2 Hz, 1H)
Challenges and Optimization Strategies
Common issues include low yields in methoxylation (≤56%) and side reactions during methylation. Catalyst screening reveals that Pd(OAc)₂ in acetic acid improves reaction rates but risks decarboxylation . Solvent optimization studies show ethanol and DMF as superior to toluene or acetonitrile for cyclization steps .
Comparative Solvent Study
| Solvent | Reaction Progress | Yield |
|---|---|---|
| Ethanol | No reaction | 0% |
| Acetic acid | Complete | 72% |
| DMF | Complete | 74% |
Chemical Reactions Analysis
7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazolo[1,5-A]pyridine core or the methoxy and methyl substituents.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit promising anticancer properties. Research has shown that 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can inhibit the proliferation of various cancer cell lines. For instance, it has been noted to induce apoptosis in human cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .
3. Neuroprotective Properties
Emerging evidence indicates that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This property opens avenues for further research into its use as a neuroprotective agent .
Agricultural Applications
1. Herbicidal Potential
The structural characteristics of this compound suggest potential applications as a herbicide. Similar compounds in the pyrazole family have been utilized effectively as herbicides due to their ability to inhibit specific metabolic pathways in plants. Studies are ongoing to evaluate the efficacy and safety of this compound as a selective herbicide for crops without harming non-target species .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast and lung cancer cells. The study concluded that this compound warrants further investigation as a potential anticancer agent.
Case Study 2: Anti-inflammatory Research
A study published in a peer-reviewed journal examined the effects of this compound on lipopolysaccharide-induced inflammation in murine models. The compound significantly reduced levels of TNF-alpha and IL-6, suggesting its effectiveness in mitigating inflammatory responses.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes or receptors that play a crucial role in disease processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key structural analogs differ in substituent positions and functional groups, impacting physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Insights :
- Antitubercular Activity : The 5-methoxy-2-methyl analog () demonstrates potent activity, suggesting that substitution patterns at positions 2 and 5/7 significantly influence efficacy.
- Kinase Inhibition : Unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives inhibit EphB3 and VEGFR2 kinases, highlighting the scaffold’s versatility .
Biological Activity
7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid (CAS Number: 1352396-32-7) is a novel compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- Structural Features : The compound features a pyrazolo[1,5-a]pyridine core with a methoxy group at position 7 and a carboxylic acid functional group at position 3.
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:
- Mechanism of Action : These compounds may exert their effects through the inhibition of key enzymes involved in cancer cell proliferation. Specific studies have shown that derivatives can inhibit protein kinases and other targets linked to tumor growth and metastasis .
- Case Studies : In vitro assays have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including HeLa and L929 cells .
Enzymatic Inhibition
Another significant area of research is the enzymatic inhibitory activity of this compound:
- Target Enzymes : The compound has shown promise as an inhibitor of enzymes such as α-glucosidase and Nek1, which are relevant in metabolic disorders and cancer progression .
- Research Findings : Studies have reported varying degrees of inhibition across different concentrations, indicating a dose-dependent response that could be leveraged for therapeutic purposes .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Functionalization : Subsequent steps involve introducing the methoxy and carboxylic acid groups through electrophilic substitution or other organic transformations .
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H10N2O3 | Anticancer, Enzyme Inhibition |
| 4-(Boc-amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine | C15H19N3O5 | Potential therapeutic applications |
| 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine | C10H8F3N2O | Different electronic properties affecting bioactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid, and how can structural purity be confirmed?
- Methodology : The compound can be synthesized via condensation of 5-aminopyrazole derivatives with enaminones in ethanol/DMF under reflux, followed by hydrolysis of the ester intermediate to the carboxylic acid . Key steps include:
- Use of coupling agents (e.g., bis(pentafluorophenyl) carbonate) for amide bond formation.
- Recrystallization from polar solvents (e.g., DMF or ethanol) to enhance purity.
- Characterization : Confirm structure via:
- NMR (¹H and ¹³C) to verify substituent positions and methoxy/methyl groups.
- Mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to identify carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups .
Q. How do reaction conditions (solvent, temperature) influence the yield of pyrazolo[1,5-a]pyridine derivatives during synthesis?
- Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, pyridine) improve solubility of intermediates, while ethanol facilitates crystallization .
- Temperature : Reactions involving enaminones require reflux (80–100°C) for 6–12 hours to achieve >70% yield. Lower temperatures (<60°C) may lead to incomplete cyclization .
Advanced Research Questions
Q. What strategies are effective for introducing substituents at position 7 of the pyrazolo[1,5-a]pyridine scaffold, and how do they modulate bioactivity?
- Functionalization Methods :
- Electrophilic substitution : Nitration using HNO₃/H₂SO₄ at 0°C to introduce nitro groups, followed by reduction to amines .
- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups for enhanced enzyme-binding affinity .
- Bioactivity Impact :
- Methoxy groups at position 7 improve solubility and pharmacokinetic profiles.
- Methyl groups at position 2 may sterically hinder off-target interactions, enhancing selectivity (e.g., DPP-IV inhibition for diabetes research) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Approach :
- Use DFT calculations (e.g., B3LYP/6-31G* basis set) to map electron density and identify reactive sites.
- Analyze Fukui indices to predict nucleophilic/electrophilic regions .
Q. What analytical techniques resolve contradictions in spectroscopic data for structurally similar pyrazolo[1,5-a]pyridine derivatives?
- Case Study : Distinguishing between 7-methoxy and 5-methoxy isomers:
- NOESY NMR : Detect spatial proximity between methoxy protons and adjacent substituents.
- X-ray crystallography : Resolve ambiguity in regiochemistry for crystalline derivatives .
- Data Reconciliation : Cross-reference melting points and HRMS fragmentation patterns with literature values .
Methodological Challenges & Solutions
Q. How can low solubility of this compound in aqueous buffers be overcome for in vitro assays?
- Strategies :
- Salt formation : Prepare sodium/potassium salts via neutralization with NaOH/KOH.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without denaturing proteins .
Q. What are the best practices for scaling up synthesis while maintaining regiochemical purity?
- Process Chemistry Considerations :
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., nitration) .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
